5-(Trifluoromethyl)uridine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)uridine and its derivatives involves various chemical strategies aimed at introducing the trifluoromethyl group into the uridine molecule. A notable method involves the reaction of 2'-deoxyuridine with appropriate fluoroalkylating agents under specific conditions to yield derivatives such as 5-(2,2-dichloro-1-fluorovinyl)uridine and 5-(perfluoropropen-1-yl)uridine, showcasing the versatility in synthesizing fluorinated uridine derivatives (Coe et al., 1982).
Molecular Structure Analysis
The molecular structure of fluorinated uridine derivatives, such as 5-fluoro-2′-deoxy-β-uridine, has been elucidated using X-ray crystallography, revealing insights into bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. These structural analyses help understand the molecular basis for the biological activity and stability of these compounds (Harris & MacIntyre, 1964).
Chemical Reactions and Properties
5-(Trifluoromethyl)uridine and its analogs undergo various chemical reactions, highlighting their reactivity and potential for further modification. For example, the trifluoromethyl group in uridine derivatives can be transformed into other functional groups, such as a cyano group, under specific conditions, expanding the chemical diversity and utility of these molecules (Markley et al., 2001).
Scientific Research Applications
Ribosomal RNA Analysis : Sergiev et al. (1998) utilized photoreactive derivatives of uridine, including 5-(Trifluoromethyl)uridine, to study the interactions between 5S rRNA and 23S rRNA in Escherichia coli ribosomes. This research aids in understanding the structure and function of 5S rRNA within the ribosome (Sergiev et al., 1998).
Nucleoside Metabolism : Crawford, Kornberg, and Simms (1957) investigated the conversion of uracil and orotate to uridine 5'-phosphate in lactobacilli, providing insights into the metabolic pathways involving uridine and its derivatives (Crawford, Kornberg, & Simms, 1957).
DNA Labeling : Wiegers and Klapproth (1975) explored the use of (5-T) uridine, a radioactive precursor, in analyzing RNA metabolism and its eventual incorporation into DNA, demonstrating the utility of modified uridines in molecular biology research (Wiegers & Klapproth, 1975).
Industrial Synthesis : Uraguchi et al. (2008) researched the catalytic trifluoromethylation of uracil to produce 5-trifluoromethyluracil, highlighting an industrial application for this compound in large-scale production (Uraguchi et al., 2008).
Biochemical Modulation in Cancer Therapy : Van Groeningen, Peters, and Pinedo (1992) discussed the role of uridine in modulating the toxicity of 5-fluorouracil, a chemotherapeutic agent, suggesting the potential therapeutic applications of uridine derivatives (Van Groeningen, Peters, & Pinedo, 1992).
Safety And Hazards
Trifluridine, a related compound, is classified as a germ cell mutagenicity (Category 2), carcinogenicity (Category 2), and reproductive toxicity (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child .
Future Directions
The combination product of trifluridine with tipiracil has been approved in Japan, the United States, and the European Union for the treatment of adult patients with metastatic colorectal cancer . This indicates potential future directions for the use of 5-(Trifluoromethyl)uridine in cancer treatment .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5-,6-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHQHNFRZXWRD-UAKXSSHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944217 | |
Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)uridine | |
CAS RN |
21618-67-7 | |
Record name | 5-(Trifluoromethyl)uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-1-pentofuranosyl-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(TRIFLUOROMETHYL)URIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5S86A4Y5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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